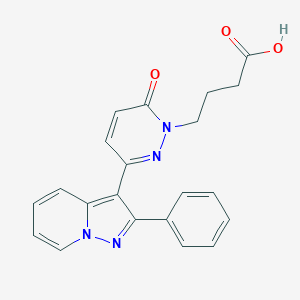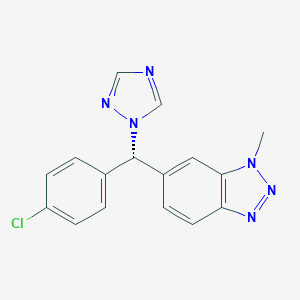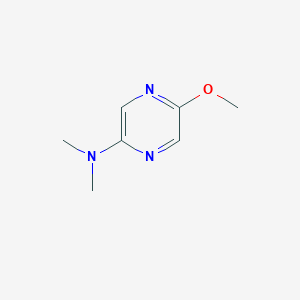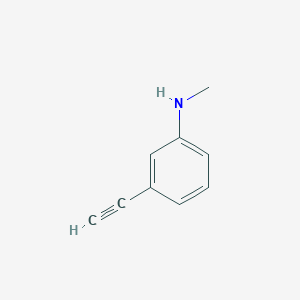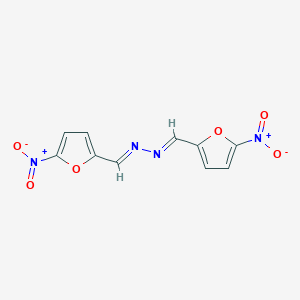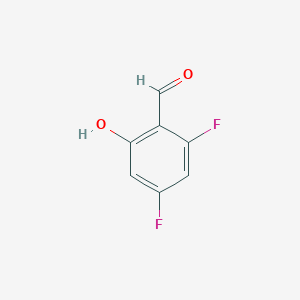
2,4-二氟-6-羟基苯甲醛
描述
2,4-Difluoro-6-hydroxybenzaldehyde is a chemical compound that is structurally related to various other benzaldehydes which have been studied for their unique properties and potential applications. While the specific compound of interest is not directly discussed in the provided papers, insights can be drawn from closely related compounds such as 2-hydroxy-3-iodo-5-nitrobenzaldehyde and 2,4-dihydroxybenzaldehyde. These compounds exhibit interesting intermolecular interactions and structural characteristics that may be relevant to the analysis of 2,4-Difluoro-6-hydroxybenzaldehyde.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful consideration of protecting groups and reaction conditions. For instance, the synthesis of 2-Hydroxy-6-methylbenzaldehyde, a pheromone component, was achieved through a four-step process starting from m-cresol, involving protection, silylation, formylation, and deprotection steps . Similarly, 2,4-Dihydroxybenzaldehyde was acylated after protecting the more reactive hydroxyl group, followed by deprotection to yield 2-benzoyloxy-4-hydroxybenzaldehyde . These methods could potentially be adapted for the synthesis of 2,4-Difluoro-6-hydroxybenzaldehyde by considering the electronic effects of the fluorine substituents.
Molecular Structure Analysis
The molecular structure of benzaldehydes can be quite complex, with intramolecular hydrogen bonding and planar configurations being common features. For example, 2,4-Dihydroxybenzaldehyde forms sheets with intermolecular hydrogen bonds, and its molecules are characterized by an intramolecular hydrogen bond . The presence of substituents like fluorine in 2,4-Difluoro-6-hydroxybenzaldehyde would likely influence its molecular geometry and intermolecular interactions, potentially leading to unique structural motifs.
Chemical Reactions Analysis
Benzaldehydes can participate in various chemical reactions, often serving as key intermediates. The reactivity can be influenced by substituents that either activate or deactivate the aldehyde group. In the case of 2,4-Difluoro-6-hydroxybenzaldehyde, the electron-withdrawing fluorine atoms may affect its reactivity in condensation reactions, as seen with 2,4-difluorobenzaldehyde benzoylhydrazone, which forms complex sheets through multiple hydrogen bonds .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehydes are determined by their molecular structures. For instance, the crystalline structure and hydrogen bonding patterns can influence the melting point, solubility, and density of these compounds. The disordered structure of 2,4-diiodo-6-nitroanisole, a related compound, results in isolated dimeric units . The difluoro substitution in 2,4-Difluoro-6-hydroxybenzaldehyde would be expected to affect its physical properties, such as density and solubility, due to the high electronegativity of fluorine.
科学研究应用
有机合成
2,4-二氟-6-羟基苯甲醛: 是一种在有机合成中具有重要价值的中间体。其独特的结构允许通过缩合反应形成各种复杂分子,在这些反应中,它可以作为醛组分。 该化合物在合成氟化芳香族化合物方面特别有用,由于其增强的生物活性,氟化芳香族化合物在医药和农用化学品开发中很重要 .
药物化学
在药物化学中,2,4-二氟-6-羟基苯甲醛被用于合成潜在的治疗剂。它的二氟和羟基使其成为创建具有抗炎和抗菌特性的分子的前体。 研究人员利用该化合物开发新的药物,这些药物可以靶向特定生物途径,并具有较少的副作用 .
材料科学
该化合物在材料科学中有所应用,特别是在制造先进的聚合物和树脂方面。氟原子的存在有助于材料的耐溶剂性和耐化学性,使其适用于恶劣环境中的应用。 此外,羟基可用于在聚合物中引入交联,增强其机械强度和热稳定性 .
分析化学
2,4-二氟-6-羟基苯甲醛: 可用作分析化学中的衍生化试剂。它与各种化学化合物反应形成衍生物,这些衍生物更容易用色谱技术检测和定量。 这在环境分析中特别有用,在环境分析中需要精确检测低浓度的污染物 .
农业化学
在农业化学领域,该化合物正在探索用于合成新型杀虫剂和除草剂。分子中的氟原子可以提高这些试剂的功效,从而降低剂量并减少对环境的影响。 研究人员正在研究它在开发更安全、更可持续的农业实践中的应用 .
荧光探针
2,4-二氟-6-羟基苯甲醛中的羟基苯甲醛基团是设计荧光探针的关键成分。这些探针用于生物成像,实时跟踪和可视化生物过程。 该化合物与生物分子发生特定反应的能力使其成为细胞和分子生物学研究中重要的工具 .
安全和危害
2,4-Difluoro-6-hydroxybenzaldehyde is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .
作用机制
Target of Action
The primary targets of 2,4-Difluoro-6-hydroxybenzaldehyde are the cellular antioxidation systems of fungi . These systems are crucial for maintaining the redox balance within the cell and protecting it from oxidative stress .
Mode of Action
2,4-Difluoro-6-hydroxybenzaldehyde is a redox-active compound that disrupts the cellular antioxidation systems of fungi . It destabilizes the cellular redox homeostasis, leading to an imbalance that inhibits microbial growth .
Biochemical Pathways
The compound affects the oxidative stress-response pathway. It disrupts the function of key enzymes in this pathway, such as superoxide dismutases and glutathione reductase . This disruption leads to an accumulation of reactive oxygen species within the cell, causing oxidative damage and inhibiting fungal growth .
Pharmacokinetics
Its molecular weight (158102 Da ) and LogP value (2.45 ) suggest that it may have good bioavailability.
Result of Action
The result of the action of 2,4-Difluoro-6-hydroxybenzaldehyde is the effective inhibition of fungal growth . By disrupting the cellular antioxidation systems, it causes oxidative damage within the fungal cell, which inhibits growth and can lead to cell death .
Action Environment
The action of 2,4-Difluoro-6-hydroxybenzaldehyde can be influenced by environmental factors. For instance, it should be stored in closed vessels, refrigerated , indicating that temperature and exposure to air can affect its stability. Furthermore, its efficacy may be influenced by the presence of other compounds, as it has been shown to act synergistically with certain phenylpyrroles to enhance antifungal efficacy .
属性
IUPAC Name |
2,4-difluoro-6-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2O2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-3,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIHBQNSVCKHGOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)C=O)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626372 | |
| Record name | 2,4-Difluoro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
136516-64-8 | |
| Record name | 2,4-Difluoro-6-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626372 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Difluoro-6-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2,4-Difluoro-6-hydroxybenzaldehyde in the synthesis of the conjugated porous polymers (CPPs) described in the research?
A1: 2,4-Difluoro-6-hydroxybenzaldehyde is a key reactant used to introduce phenantroimidazole units into the CPP structure. The researchers first synthesized diketone-functionalized CPPs. Then, they reacted these polymers with 2,4-Difluoro-6-hydroxybenzaldehyde, resulting in the formation of phenantroimidazole derivatives within the polymer framework []. This modification is crucial as it contributes to the final photocatalytic properties of the CPPs.
Q2: Does the structure of the CPPs synthesized with 2,4-Difluoro-6-hydroxybenzaldehyde impact their photocatalytic activity?
A2: While the research doesn't explicitly investigate the structure-activity relationship with varying 2,4-Difluoro-6-hydroxybenzaldehyde derivatives, it highlights that the incorporation of phenantroimidazole units, derived from this compound, results in CPPs that are efficient, recyclable, heterogeneous photo-organocatalysts for oxidative C-H functionalization under visible light irradiation []. This suggests that the presence and specific arrangement of these units within the porous polymer network contribute significantly to their photocatalytic performance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

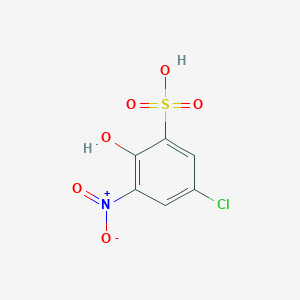
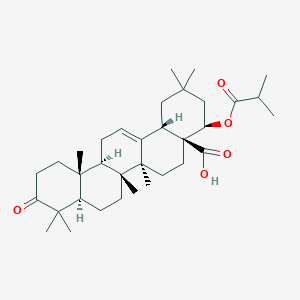
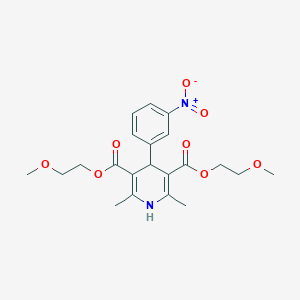
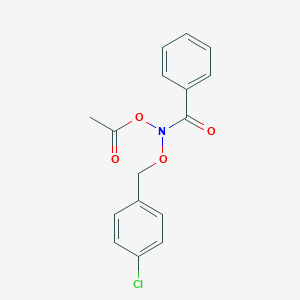
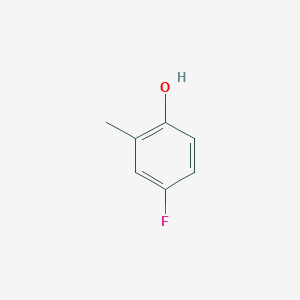
![[(2R,3R,5S)-3-hydroxy-5-methoxyoxolan-2-yl]methyl 2,2-dimethylpropanoate](/img/structure/B144771.png)
